3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride typically involves the ethylation of 6-methylpyridine-2-carboxylic acid. This process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually performed in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-6-methylpyridine-2-carboxylic acid: Similar structure but without the hydrochloride group.
6-methylpyridine-2-carboxylic acid: Lacks the ethoxy group.
3-ethoxy-2-pyridinecarboxylic acid: Different substitution pattern on the pyridine ring.
Uniqueness
3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and applications.
Properties
CAS No. |
2241139-55-7 |
---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.